molecular formula C10H24N2O2 B1349754 (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane CAS No. 26549-22-4

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

Cat. No. B1349754
CAS RN: 26549-22-4
M. Wt: 204.31 g/mol
InChI Key: VYQCQNCBTMHEFI-NXEZZACHSA-N
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Description

“(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane” is a chemical compound with the molecular formula C10H24N2O2 . The molecule contains a total of 37 bonds, including 13 non-H bonds, 7 rotatable bonds, 2 tertiary amines (aliphatic), and 2 ethers (aliphatic) .


Molecular Structure Analysis

The 2D chemical structure image of “(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane” is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of “(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

“(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane” has a molecular weight of 204.31 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 206.3±0.0 °C at 760 mmHg, and a flash point of 71.1±0.0 °C . It also has a molar refractivity of 59.2±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 221.6±3.0 cm3 .

Scientific Research Applications

Enantiopure Fluorous Amino-Derivatives in Asymmetric Catalysis Enantiopure fluorous amino-derivatives, structurally related to (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, have shown significant applications in asymmetric organometallic catalysis. These compounds, through their precise stereochemical configurations, contribute to enantioselectivity in chemical reactions using metal catalysts (Bayardon et al., 2004).

Role in Charge-Transfer Complex Formation Compounds similar to (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane play a crucial role in forming charge-transfer complexes, demonstrating the importance of stereochemical configurations in electronic interactions and structural stability. These interactions are vital in various applications, including the development of electronic materials (Rodríguez et al., 2001).

Influence on Liposome Delivery Efficiency The stereochemistry of compounds structurally similar to (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane significantly impacts the efficiency of liposome delivery systems in drug delivery applications. The study highlighted the influence of spacer stereochemistry on the interaction with cell membranes and intracellular distribution, emphasizing the importance of molecular configuration in biological systems (Bombelli et al., 2010).

Safety And Hazards

“(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane” is a combustible liquid . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves, eye protection, and face protection . If skin irritation occurs, it is advised to get medical advice or attention .

properties

IUPAC Name

(2R,3R)-2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQCQNCBTMHEFI-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(CN(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]([C@@H](CN(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176341
Record name (2R,3R)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

CAS RN

26549-22-4
Record name (2R,3R)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26549-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R(R*,R*)]-2,3-dimethoxy-N,N,N'N'-tetramethylbutane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LM Pratt, IM Khan - Tetrahedron: Asymmetry, 1995 - Elsevier
Semiempirical PM3 calculations were performed on several organolithium complexes with (R,R)-2,3-dimethoxy-1,4-bis(dimethylamino)butane. The calculations showed that the ligand …
Number of citations: 15 www.sciencedirect.com
Y Okamoto, H Mohri, Motoshiishikura… - Journal of Polymer …, 1986 - Wiley Online Library
Dipheny‐2‐pyridylmethyl methacrylate (D2PyMA) was anionically polymerized with several organolithium complexes of chiral ligands such as (‐)‐sparteine (Sp), (S,S)‐( + )‐ and (R,R)‐(…
Number of citations: 42 onlinelibrary.wiley.com
C Ren, C Chen, F Xi - Journal of Polymer Science Part A …, 1998 - Wiley Online Library
Optically active poly[triphenylmethyl methacrylate‐co‐phenyl[bis(2‐pyridyl)]methyl methacrylate] (poly[TrMA‐co‐PB2PyMA], poly[diphenyl(2‐pyridyl)methyl methacrylate‐co‐phenyl[bis(…
Number of citations: 11 onlinelibrary.wiley.com
K Ishitake, K Satoh, M Kamigaito, Y Okamoto - Polymer journal, 2013 - nature.com
The tris (trimethylsilyl) silyl (TTMSS) group, also called the hypersilyl, sisyl, or supersilyl group, 25 is an extremely bulky silyl group and has recently been used to induce …
Number of citations: 7 www.nature.com
CD Stevenson, JP Davis - The Journal of Physical Chemistry A, 2019 - ACS Publications
Pasteur was the first to realize Earth’s homochirality. Consequently, he attempted to design experiments revealing a mechanism that would expose life’s chiral preference. Some of …
Number of citations: 8 pubs.acs.org
C Chen, Y Yang, F Xi - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
Five novel ortho‐, meta‐, and para‐methyl‐substituted triphenylmethyl methacrylate monomers, such as o‐tolyldiphenylmethyl methacrylate (o‐MeTrMA), di‐o‐tolylphenylmethyl …
Number of citations: 6 onlinelibrary.wiley.com
DH Grayson - Natural Product Reports, 2000 - pubs.rsc.org
The history of terpenes and that of the Isoprene Rule have been reviewed. 2 A general review on the basics of essential oil chemistry has appeared, 3 as have reviews on the essential …
Number of citations: 63 pubs.rsc.org
Y Tomida, A Nagaki, J Yoshida - Journal of the American …, 2011 - ACS Publications
We found that a flow microreactor system enables the generation of a configurationally unstable chiral organolithium intermediate and allows for its use in a reaction with an electrophile …
Number of citations: 148 pubs.acs.org
A see Alkynes
Number of citations: 0
BB De, BB Lohray, S Sivaram, PK Dhal - Tetrahedron: Asymmetry, 1995
Number of citations: 0

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